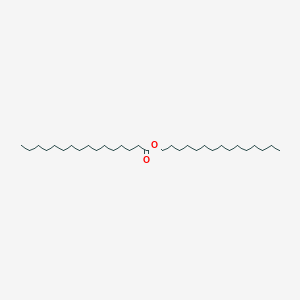
Pentadecyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl hexadecanoate, also known as cetyl palmitate, is an ester derived from hexadecanoic acid (palmitic acid) and pentadecanol. It is a waxy substance commonly found in the spermaceti organ of sperm whales and in the oil of certain plants. This compound is widely used in cosmetics and pharmaceuticals due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with pentadecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
C15H31OH+C16H32O2→C31H62O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the ester. The process may also involve the use of solvents to facilitate the reaction and improve the separation of the product.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl hexadecanoate primarily undergoes hydrolysis, where it is broken down into hexadecanoic acid and pentadecanol in the presence of water and an acid or base catalyst. It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexadecanoic acid and pentadecanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
Scientific Research Applications
Pentadecyl hexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its presence in biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in cosmetics as an emollient and in lubricants due to its smooth texture and stability.
Mechanism of Action
The mechanism of action of pentadecyl hexadecanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. It may also interact with specific proteins and enzymes involved in lipid metabolism, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Hexadecyl octanoate: Another ester with similar properties but derived from octanoic acid.
Pentadecyl tetradecanoate: An ester derived from tetradecanoic acid, with slightly different physical properties.
Heptadecyl hexadecanoate: Similar to pentadecyl hexadecanoate but with a longer alcohol chain.
Uniqueness
This compound is unique due to its specific combination of hexadecanoic acid and pentadecanol, which gives it distinct physical and chemical properties. Its widespread use in cosmetics and pharmaceuticals highlights its versatility and effectiveness as an emollient and stabilizer.
Properties
CAS No. |
18299-77-9 |
|---|---|
Molecular Formula |
C31H62O2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
pentadecyl hexadecanoate |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
ZJJQVISBZSCPCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


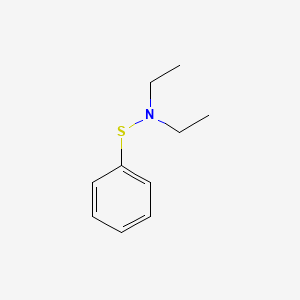

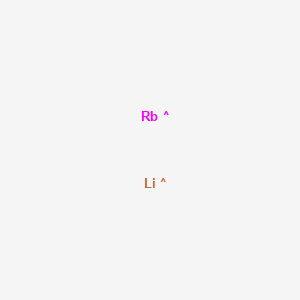
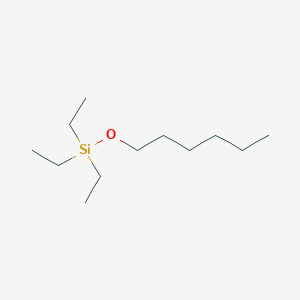
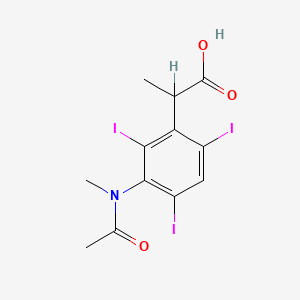
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
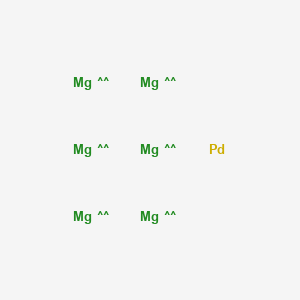
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

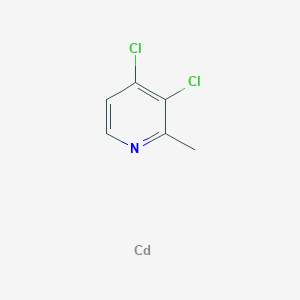
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
